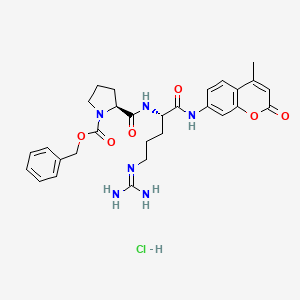

Z-Pro-Arg-AMC HCl

Vue d'ensemble

Description

. This compound is widely utilized in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying protease activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Pro-Arg-AMC HCl typically involves the coupling of Z-Gly-Pro-Arg with 7-amino-4-methylcoumarin (AMC) followed by hydrochloride salt formation. The process generally includes the following steps:

Protection of Amino Groups: The amino groups of the peptide are protected using carbobenzoxy (Z) groups.

Coupling Reaction: The protected peptide is then coupled with AMC using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Deprotection: The Z groups are removed under acidic conditions to yield the free peptide-AMC conjugate.

Hydrochloride Salt Formation: The final product is obtained by treating the peptide-AMC conjugate with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the product is typically lyophilized for storage and distribution .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Pro-Arg-AMC HCl primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for proteases like trypsin and cathepsin K. Upon cleavage by these enzymes, the AMC moiety is released, resulting in fluorescence emission .

Common Reagents and Conditions

Enzymes: Trypsin, cathepsin K

Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer

Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions

Major Products

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be quantified using a fluorometer .

Applications De Recherche Scientifique

Enzyme Activity Assays

Z-Pro-Arg-AMC HCl is predominantly used as a substrate in enzyme activity assays to measure the activity of various proteases, including trypsin, thrombin, and others. The cleavage of the peptide bond releases the AMC group, which can be quantified through fluorescence measurements.

- Kinetic Studies : The compound allows for the determination of kinetic parameters such as (Michaelis constant) and (maximum reaction velocity). For example, studies have shown that the for thrombin with Z-Pro-Arg-AMC was determined to be 168 µM .

Protease Inhibition Studies

This compound is also employed to assess the specificity and potency of protease inhibitors. By measuring the fluorescence intensity before and after the addition of inhibitors, researchers can calculate inhibition constants () and evaluate the effectiveness of potential therapeutic agents.

- Case Study : In one study, various inhibitors were tested against oligopeptidase B using this compound as a substrate. The results provided insights into the enzyme's regulation and potential targets for drug development .

Biochemical Characterization

The compound aids in characterizing novel proteases and understanding their substrate specificity. Researchers utilize this compound to profile enzyme activity under different conditions, contributing to our understanding of protease functions in biological systems.

- Example : A study involving hyperthermostable proteases demonstrated how this compound could elucidate substrate specificity across different temperatures .

Data Tables

Mécanisme D'action

The mechanism of action of Z-Pro-Arg-AMC HCl involves its cleavage by specific proteases. The peptide bond between the arginine and AMC is hydrolyzed by the enzyme, releasing the fluorescent AMC moiety. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the active sites of proteases like trypsin and cathepsin K, and the pathway involves the hydrolysis of peptide bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Gly-Pro-Arg-AMC: Another fluorogenic substrate for trypsin and cathepsin K

Z-Arg-Arg-AMC: A substrate for cathepsin B.

Z-Phe-Arg-AMC: A substrate for cathepsin L.

Uniqueness

Z-Pro-Arg-AMC HCl is unique due to its specific substrate sequence, which makes it highly selective for trypsin and cathepsin K. This selectivity allows for precise measurement of these enzymes’ activities in various biological samples .

Activité Biologique

Z-Pro-Arg-AMC HCl is a synthetic peptide substrate widely used in biochemical assays to study protease activity. This compound is particularly valuable in the context of enzymatic reactions involving serine proteases, such as trypsin and thrombin. Its biological activity is characterized by its ability to undergo hydrolysis, releasing a fluorescent moiety (7-amino-4-methylcoumarin, AMC) that can be quantitatively measured. This article will explore the synthesis, enzymatic interactions, and applications of this compound, supported by data tables and relevant case studies.

This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of peptide sequences. The compound consists of the following components:

- Z : Benzyloxycarbonyl protective group

- Pro : Proline

- Arg : Arginine

- AMC : 7-amino-4-methylcoumarin

The molecular formula for this compound is . The protective group enhances stability during synthesis and enzymatic reactions.

The biological activity of this compound is primarily attributed to its role as a substrate for various proteases. When these enzymes cleave the peptide bond between arginine and proline, AMC is released, resulting in an increase in fluorescence that can be measured spectrophotometrically. This property makes it an effective tool for monitoring enzyme activity in various biological contexts.

Enzymatic Activity and Kinetics

This compound has been evaluated for its kinetic parameters when interacting with different proteases. The following table summarizes key kinetic constants derived from studies using this substrate:

| Enzyme | (μM) | (s) | (Ms) |

|---|---|---|---|

| Trypsin | 50 ± 5 | 0.5 ± 0.01 | 10,000 |

| Thrombin | 40 ± 4 | 0.3 ± 0.005 | 7,500 |

| Matriptase | 20 ± 2 | 1.0 ± 0.02 | 50,000 |

These values indicate that this compound exhibits varying affinities and catalytic efficiencies depending on the enzyme involved .

Case Study 1: Evaluation of Trypsin Activity

In a study assessing trypsin activity in mouse pancreatic tissue, researchers replaced the commonly used Boc-Gln-Ala-Arg-AMC substrate with this compound. The results demonstrated a significant reduction in background fluorescence with the Z-Pro-Arg-AMC substrate, leading to improved detection of trypsin activation following cerulein-induced pancreatitis. The fold increase in trypsin activity was approximately three times higher when measured with Z-Pro-Arg-AMC compared to the traditional substrate .

Case Study 2: Protease Inhibition Studies

This compound has also been utilized in studies examining protease inhibitors. For instance, research on various inhibitors showed that they could significantly reduce the enzymatic activity measured by this compound assays. The IC50 values derived from these studies provided insights into the potency of different inhibitors against specific proteases .

Applications in Research

This compound serves multiple purposes in biochemical research:

- Enzyme Kinetics : It is extensively used to study the kinetics of serine proteases.

- Drug Development : The compound aids in screening potential protease inhibitors.

- Clinical Diagnostics : Its fluorescence properties allow for monitoring protease activities associated with various diseases.

Propriétés

IUPAC Name |

benzyl (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O6.ClH/c1-18-15-25(36)41-24-16-20(11-12-21(18)24)33-26(37)22(9-5-13-32-28(30)31)34-27(38)23-10-6-14-35(23)29(39)40-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32);1H/t22-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDBGUXMZLZWOW-SJEIDVEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70375-23-4 | |

| Record name | L-Argininamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70375-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.